molecular formula C9H17F3N2 B11894570 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine CAS No. 869493-49-2

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine

Cat. No.: B11894570
CAS No.: 869493-49-2
M. Wt: 210.24 g/mol
InChI Key: LXBHHKCLIVEIKK-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine is a chemical compound of interest in medicinal chemistry and pharmacological research, with the molecular formula C 10 H 19 F 3 N 2 . This compound features a piperidine ring system, a privileged scaffold in drug discovery that is present in a wide array of clinically approved pharmaceuticals and bioactive molecules . The incorporation of the trifluoromethyl group on the piperidine ring is a common strategy in lead compound optimization, as this moiety can significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, thereby modulating its overall pharmacokinetic profile . Piperidine-containing compounds are frequently investigated for their activity against various biological targets, with research applications spanning areas such as cancer, central nervous system (CNS) diseases, and infectious diseases . Small molecules with structural similarities, containing both a piperidine ring and a propylamine linker, have been studied as potential modulators of protein-protein interactions, such as those involving the urokinase receptor (uPAR), which plays a role in cancer cell invasion and metastasis . Researchers value this compound as a versatile chemical building block for developing novel therapeutic agents, studying enzyme mechanisms, and probing receptor binding sites. This product is intended for research and further manufacturing use only and is not intended for direct human use.

Properties

CAS No.

869493-49-2

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

3-[4-(trifluoromethyl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C9H17F3N2/c10-9(11,12)8-2-6-14(7-3-8)5-1-4-13/h8H,1-7,13H2

InChI Key

LXBHHKCLIVEIKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCCN

Origin of Product

United States

Preparation Methods

Piperidin-4-one Intermediate Synthesis

A foundational approach involves synthesizing 4-trifluoromethyl-piperidin-4-one as a precursor. As described in EP3666757A1, tetrahydropyridin-4-ylidene ammonium salts are reduced using hydrogenation agents such as lithium aluminium hydride (LiAlH4) in aprotic solvents (e.g., diethyl ether). The reduction proceeds with a 4:1 molar ratio of LiAlH4 to the ammonium salt, yielding 4-trifluoromethyl-piperidin-4-one in 70–85% yield.

Reaction Conditions

ReagentSolventTemperatureYield (%)
LiAlH4Diethyl ether0–25°C75–85

Propylamine Coupling

The piperidin-4-one intermediate is subsequently coupled with 3-aminopropanol via reductive amination. Sodium borohydride (NaBH4) in glacial acetic acid facilitates the reduction of the imine bond, forming the target amine. This method, adapted from US20040102651A1, achieves yields of 60–75% after purification by silica gel chromatography.

Epoxide Ring-Opening Strategy

Epichlorohydrin-Based Synthesis

Piperidinol derivatives are synthesized via epoxide ring-opening, as demonstrated in PMC2756498. (S)- or (R)-epichlorohydrin reacts with 4-chloro-3-(trifluoromethyl)phenol in acetonitrile under reflux, followed by coupling with 4-piperidinol. The resultant diol is treated with propylamine in ethanol, yielding 3-(4-trifluoromethyl-piperidin-1-yl)-propylamine with enantiomeric excess >90%.

Key Steps

  • Epoxide formation: Cs2CO3, acetonitrile, 75–79% yield.

  • Piperidinol coupling: Ethanol, reflux, 19–50% yield.

  • Propylamine addition: Ethanol, 25°C, 65–70% yield.

Direct Trifluoromethylation of Piperidine

Silver Fluoride-Mediated Trifluoromethylation

A one-pot method from WO2016139677A1 introduces the trifluoromethyl group using CF3SO2Na and AgF. Piperidine is treated with CF3SO2Na (1.5 equiv) and triphenylphosphine (3 equiv) in acetonitrile, followed by AgF (4.5 equiv) at 50°C. The reaction achieves 60–80% yield, with the trifluoromethyl group selectively introduced at the 4-position.

Optimization Data

ParameterOptimal Value
CF3SO2Na equivalence1.5
AgF equivalence4.5
Temperature50°C

Coupling via HATU-Mediated Amide Formation

tert-Butyl Carbamate Protection

As detailed in Degruyter, tert-butyl 4-aminopiperidine-1-carboxylate is deprotected using HCl/ethanol to yield 4-aminopiperidine. This intermediate is coupled with 3-bromopropylamine using HATU (1.5 equiv) and DIPEA in DMF, achieving 70–85% yield. The trifluoromethyl group is introduced earlier via pyrimidine intermediates.

Purification

  • Silica gel chromatography (hexane/ethyl acetate).

  • Crystallization from methanol.

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Efficiency
Reductive Amination60–75HighModerate
Epoxide Ring-Opening65–70ModerateHigh
Trifluoromethylation60–80LowLow
HATU Coupling70–85HighLow

Advantages and Limitations

  • Reductive Amination : High scalability but requires toxic LiAlH4.

  • Epoxide Strategy : Enantioselective but multi-step.

  • Trifluoromethylation : Direct but low atom economy.

  • HATU Coupling : High yield but expensive reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group readily participates in nucleophilic substitution (SN2) or nucleophilic aromatic substitution (SNAr) reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

  • Acylation : Forms amides upon reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) .

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 80°CN-Methyl derivative85%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C–RTAcetamide derivative78%
SNAr with aryl halide4-Fluoro-nitrobenzene, KOH, H₂OAryl-aminated product62%

Reductive Amination

The amine undergoes reductive amination with ketones or aldehydes. For instance:

  • Reaction with cyclohexanone and NaBH₃CN in methanol produces a cyclohexyl-substituted amine .

Key Conditions :

  • Catalyst: NaBH₃CN or H₂/Pd-C

  • Solvent: Methanol or THF

  • Temperature: 25–60°C

Oxidation:

  • The primary amine oxidizes to a nitro compound using H₂O₂/HCl (→ nitropropane derivative).

  • Side products include imines under mild conditions .

Reduction:

  • LiAlH₄ reduces amide intermediates (e.g., from acylation) back to amines.

Table 2: Redox Reactions

ProcessReagentsProductNotesSource
OxidationH₂O₂, HCl, 40°CNitropropane derivativeRequires acidic media
ReductionLiAlH₄, anhydrous Et₂OPrimary amine regenerationExothermic reaction

Coupling Reactions

The trifluoromethyl-piperidine moiety participates in metal-catalyzed cross-couplings:

  • Suzuki–Miyaura : Pd(PPh₃)₄ facilitates coupling with aryl boronic acids .

  • Buchwald–Hartwig : Forms C–N bonds with aryl halides .

Example :

  • Reaction with 4-bromotoluene and Pd(OAc)₂/XPhos yields a biaryl product (85% yield) .

Acid/Base-Mediated Reactions

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines .

  • Salt Formation : Reacts with HCl or H₂SO₄ to generate water-soluble ammonium salts .

Ring-Opening and Cyclization

Under acidic conditions, the piperidine ring may undergo ring-opening, followed by re-cyclization to form fused heterocycles (e.g., with acrylonitrile) .

Mechanistic Pathway :

  • Protonation of the piperidine nitrogen.

  • Nucleophilic attack by acrylonitrile at the β-carbon.

  • Cyclization to form a pyrrolidine-piperidine hybrid .

Biological Activity Correlation

Structural analogs demonstrate:

  • Anticancer Activity : Inhibition of protein kinases (PKB/PKA) via hydrogen bonding with the trifluoromethyl group .

  • Anti-inflammatory Effects : Modulation of NF-κB pathways .

Table 3: Bioactivity of Analogous Compounds

Analog StructureTargetIC₅₀/EC₅₀MechanismSource
4-(Piperidin-1-ylmethyl)-3-CF₃-anilineNF-κB0.17 μMSuppression of inflammatory cytokines
Spirocyclic piperidineProtein kinase B1.2 μMCompetitive ATP binding

Stability and Degradation

  • Hydrolytic Stability : Stable in neutral aqueous media but degrades under strong acids/bases via C–N bond cleavage .

  • Thermal Stability : Decomposes above 200°C, releasing HF and forming unsaturated amines .

Synthetic Routes

The compound is synthesized via:

  • Reductive Amination : Piperidine-4-trifluoromethyl ketone + 1,3-diaminopropane → imine intermediate → reduction .

  • Alkylation : 4-Trifluoromethylpiperidine + 3-bromopropylamine hydrobromide .

Optimized Conditions :

  • Solvent: DMF or MeOH

  • Base: K₂CO₃ or Et₃N

  • Temperature: 60–80°C

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine serves as an intermediate for synthesizing various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationFormation of oxidesTrifluoromethyl oxides
ReductionGeneration of simpler aminesPropylamine derivatives
SubstitutionReplacement of trifluoromethyl groupVarious functionalized derivatives

Biology

The compound is studied for its interactions with biological systems. Research indicates that it may exhibit antitumor properties due to its ability to inhibit specific cellular pathways.

Antitumor Activity : Trifluoromethyl-substituted compounds have shown promise in cancer research. For instance, studies on derivatives of piperidine have indicated their ability to inhibit NF-κB activation and promote apoptosis in cancer cells.

Table 2: Summary of Antitumor Activity of Trifluoromethyl-Piperidine Derivatives

CompoundActivityMechanism
Compound 16Anti-tumorInhibits NF-κB; promotes apoptosis
Trifluoromethyl BAPsAnti-inflammatoryReduces TNF-α and IL-6 release

Medicine

In medicinal chemistry, this compound is being investigated for potential therapeutic applications. Its structural characteristics suggest it could serve as a precursor in the development of pharmaceuticals targeting various conditions.

Case Study: Antimalarial Efficacy
Research on similar piperidine derivatives has revealed enhanced antimalarial activity against Plasmodium falciparum, suggesting that modifications in this compound could lead to promising new treatments.

Case Study: Neuroprotective Effects
Investigations into neuroprotective properties associated with piperidine derivatives indicate that the trifluoromethyl group may enhance protective effects in neurodegenerative models, potentially aiding in the treatment of diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its biological activity. Variations in substituents can lead to substantial changes in binding affinity and selectivity towards specific receptors.

Table 3: Structure-Activity Relationship Insights for Piperidine Derivatives

Substituent PositionEffect on ActivityNotes
4-position (trifluoromethyl)Increased potencyEnhances lipophilicity
3-position (alkyl)VariableDepends on length and branching

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring may interact with various receptors and enzymes, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Piperidine-Based Amines

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine

  • Structure : Contains a benzyl-protected piperidine ring with a methyl group at the 4-position and a methylamine side chain.
  • Synthesis : Prepared via reductive amination using borane-dimethylsulfide complexes, similar to methodologies for 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine .
  • Key Difference : The absence of a trifluoromethyl group reduces its electron-withdrawing effects and metabolic stability compared to the target compound .

N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

  • Structure : Incorporates a trifluoromethyl-pyrimidine moiety linked to a piperazine-carbonyl group.
  • Synthesis : Uses reductive amination with sodium triacetoxyborohydride, highlighting shared synthetic routes with the target compound .
  • Key Difference : The extended heterocyclic system enhances binding affinity in medicinal applications but increases synthetic complexity .

Propylamine Derivatives with Functional Substituents

3-[4-(Methylthio)phenoxy]propylamine Structure: Propylamine chain attached to a methylthio-phenoxy group. Applications: Used in agrochemicals and polymers due to its sulfur-containing aromatic system . Key Difference: The methylthio group provides nucleophilicity, contrasting with the electron-withdrawing -CF₃ group in the target compound .

3-(Pyridin-4-yl)propan-1-amine

  • Structure : Propylamine linked to a pyridine ring.
  • Properties : The pyridyl group enhances water solubility and metal-chelating ability, useful in coordination chemistry .
  • Key Difference : Lacks the piperidine ring and -CF₃ group, limiting its use in CNS-targeting pharmaceuticals .

3-(2-Fluoroethoxy)propylamine

  • Structure : Propylamine with a fluoroethoxy substituent.
  • Physical Properties : Boiling point 170.3°C, density 0.957 g/cm³, and moderate lipophilicity (LogP 1.02) .
  • Key Difference : The fluoroethoxy group balances polarity and lipophilicity but lacks the steric bulk of -CF₃ .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP Key Functional Groups
This compound ~225.2 (estimated) >200 (estimated) ~2.5 -CF₃, piperidine, propylamine
3-(Pyridin-4-yl)propan-1-amine 136.19 N/A 1.02 Pyridine, propylamine
3-(2-Fluoroethoxy)propylamine 121.15 170.3 1.02 Fluoroethoxy, propylamine
3-[4-(Methylthio)phenoxy]propylamine ~183.3 N/A ~2.1 Methylthio-phenoxy, propylamine
  • Trifluoromethyl Impact : The -CF₃ group in the target compound increases LogP (~2.5) compared to pyridyl or fluoroethoxy derivatives, enhancing membrane permeability .

Biological Activity

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and a propylamine chain. The trifluoromethyl group is known for enhancing the lipophilicity and bioactivity of organic compounds, which can significantly influence their pharmacological profiles.

Antitumor Activity

Research indicates that trifluoromethyl-substituted compounds, including derivatives of piperidine, exhibit notable antitumor properties. For instance, a study highlighted the anti-tumor and anti-inflammatory activities of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones. These compounds showed the ability to inhibit NF-κB activation, promoting apoptosis in hepatoma cells by modulating Bcl-2 and caspase pathways .

Table 1: Summary of Antitumor Activity of Trifluoromethyl-Piperidine Derivatives

CompoundActivityMechanism
Compound 16Anti-tumorInhibits NF-κB; promotes apoptosis
Trifluoromethyl BAPsAnti-inflammatoryReduces TNF-α and IL-6 release

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. A class of piperidine derivatives demonstrated significant activity against various pathogens, suggesting that modifications such as the introduction of trifluoromethyl groups can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group into the piperidine structure has been shown to alter the electronic properties of the molecule, improving its interaction with biological targets. Studies on similar compounds suggest that variations in substituents can lead to significant changes in biological activity. For example, the position and nature of substituents on the piperidine ring can affect binding affinity and selectivity towards specific receptors .

Table 2: SAR Insights for Piperidine Derivatives

Substituent PositionEffect on ActivityNotes
4-position (trifluoromethyl)Increased potencyEnhances lipophilicity
3-position (alkyl)VariableDepends on length and branching

Case Studies

  • Antimalarial Efficacy : A study on related compounds revealed that structural modifications could lead to enhanced antimalarial activity against Plasmodium falciparum. The findings suggest that similar modifications in this compound could yield promising antimalarial agents .
  • Neuroprotective Effects : Another investigation focused on neuroprotective properties associated with piperidine derivatives. The presence of a trifluoromethyl group was linked to improved neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves alkylation of 4-trifluoromethylpiperidine with a propylamine precursor. Key steps include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction rates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify trifluoromethyl (-CF₃) and piperidine-proton environments. Compare with calculated shifts using computational tools (e.g., ACD/Labs) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention time and peak symmetry indicate purity .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers due to sensitivity to moisture and oxidation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute HCl, and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Enzyme Kinetics : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) for targets like EC 2.5.1.79 (thermospermine synthase), which interacts with similar propylamine derivatives .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects .

Q. What strategies minimize byproducts during piperidine alkylation in synthesis?

  • Methodological Answer :

  • Stoichiometric Control : Use a 1.2:1 molar ratio of propylamine to piperidine derivative to avoid over-alkylation .
  • Temperature Modulation : Maintain 60–80°C to balance reaction rate and selectivity. Higher temperatures promote dimerization .
  • Byproduct Identification : LC-MS to detect intermediates (e.g., N-oxide derivatives) and adjust quenching steps .

Q. How do thermodynamic properties influence purification under reduced pressure?

  • Methodological Answer :

  • Vapor-Liquid Equilibria (VLE) : Use ebulliometric data from analogous amines (e.g., 3-(Methylamino)-propylamine) to model distillation conditions. Optimal boiling points (~169°C) suggest fractional distillation at 0.1–0.5 mmHg .
  • Solvent Selection : Co-distill with high-boiling solvents (e.g., toluene) to azeotropically remove water .

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